3-bromo-6-fluoro-1H-indazol-5-amine
Description
Chemical Structure and Properties 3-Bromo-6-fluoro-1H-indazol-5-amine (CAS: 885522-95-2) is a halogenated indazole derivative featuring a bromine atom at position 3, a fluorine atom at position 6, and an amino group at position 5. Its molecular formula is C₇H₅BrFN₃, with a molecular weight of 230.04 g/mol. The compound is typically synthesized via cyclization reactions involving hydrazine and halogenated precursors under controlled conditions .
Indazole derivatives are valued in medicinal chemistry for their role as kinase inhibitors, anti-cancer agents, and intermediates in organic synthesis. The bromine and fluorine substituents enhance electronic and steric properties, influencing binding affinity and metabolic stability .
Properties
Molecular Formula |
C7H5BrFN3 |
|---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
3-bromo-6-fluoro-2H-indazol-5-amine |
InChI |
InChI=1S/C7H5BrFN3/c8-7-3-1-5(10)4(9)2-6(3)11-12-7/h1-2H,10H2,(H,11,12) |
InChI Key |
RZFVJKNSUMBYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-fluoro-1H-indazol-5-amine typically involves the following steps:
Bromination and Fluorination: The starting material, often a substituted aniline or benzene derivative, undergoes bromination and fluorination reactions to introduce the bromo and fluoro substituents.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-fluoro-1H-indazol-5-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization and Coupling Reactions: These reactions can be used to form more complex structures or to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Transition Metal Catalysts: Such as palladium, copper, and nickel catalysts for coupling and cyclization reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide, sodium borohydride, and others for oxidation and reduction reactions.
Solvents: Such as dimethyl sulfoxide (DMSO), acetonitrile, and others to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted indazole derivatives with potential biological activities.
Scientific Research Applications
3-bromo-6-fluoro-1H-indazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-6-fluoro-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The following table compares key structural analogs, emphasizing substituent positions and functional groups:
Physicochemical Properties
- Solubility : The trifluoromethyl group in 6-(trifluoromethyl)-1H-indazol-5-amine improves lipid solubility (logP ~2.1) compared to the fluoro-bromo analog (logP ~1.8) .
- Melting Points : Halogenated indazoles generally exhibit high melting points (>150°C). For example, 7-bromo-4-chloro-1H-indazol-3-amine melts at ~195°C, while this compound is expected to melt near 180–190°C based on structural similarity .
Key Research Findings
- Substituent Synergy : Bromine at position 3 and fluorine at position 6 in this compound create a synergistic electronic profile, optimizing both solubility and target engagement .
- Metabolic Stability: Fluorine reduces oxidative metabolism in vivo, extending the half-life of this compound compared to non-fluorinated analogs like 5-bromo-1H-indazol-3-amine .
- Structural Flexibility : Methyl or trifluoromethyl groups at position 6 (e.g., 3-bromo-6-methyl-1H-indazol-5-amine) improve pharmacokinetic properties but may reduce selectivity in kinase inhibition .
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